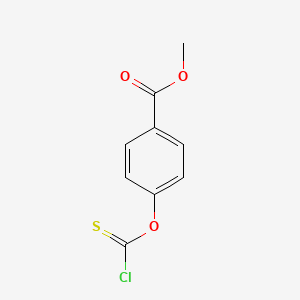
N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring both pyridine and pyrimidine rings, suggests potential for interesting chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-5-aminobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with guanidine or a similar reagent under acidic or basic conditions to yield the desired pyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines or reducing double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of pyrimidine and pyridine are often explored for their therapeutic potential. This compound could be studied for its efficacy in treating various diseases, such as cancer, infections, or neurological disorders.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers, dyes, or catalysts. Its chemical properties could be harnessed to improve the performance and functionality of these materials.
作用機序
The mechanism of action of N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(2-Methyl-5-aminophenyl)-4-(pyridin-2-yl)-6-methyl-2-pyrimidineamine: A similar compound with a pyridine ring at a different position.
N-(2-Methyl-5-aminophenyl)-4-(pyridin-4-yl)-6-methyl-2-pyrimidineamine: Another isomer with the pyridine ring at the 4-position.
N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-ethyl-2-pyrimidineamine: A derivative with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine lies in its specific arrangement of functional groups and rings. This arrangement can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C17H17N5 |
|---|---|
分子量 |
291.35 g/mol |
IUPAC名 |
4-methyl-3-N-(4-methyl-6-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C17H17N5/c1-11-5-6-14(18)9-15(11)21-17-20-12(2)8-16(22-17)13-4-3-7-19-10-13/h3-10H,18H2,1-2H3,(H,20,21,22) |
InChIキー |
PRKXDHJZVBTWGA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N)NC2=NC(=CC(=N2)C3=CN=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



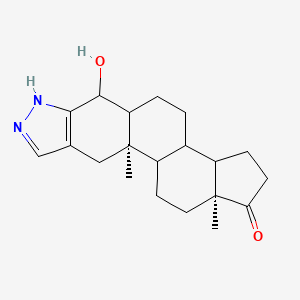
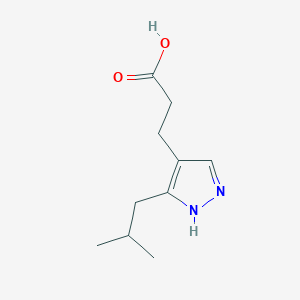

amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)



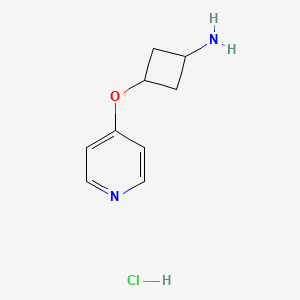
![trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13445431.png)
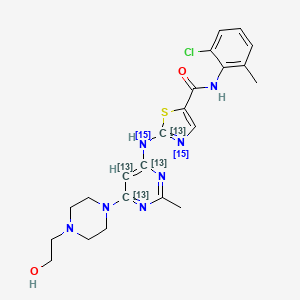
![(3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13445434.png)

